![molecular formula C15H15BrO4S B4941819 2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate](/img/structure/B4941819.png)
2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
The compound “2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate” is an organic compound that contains a benzenesulfonate group, a bromine atom, and a methoxy group. These functional groups suggest that this compound might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the functional groups on the benzene rings. The presence of the bromine and methoxy groups on the benzene ring could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen .Scientific Research Applications
Preparation of Enantiomeric Bromolactones
“2,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate” is used in the synthesis of enantiomeric bromolactones. These compounds are synthesized from corresponding enantiomeric (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acids by kinetically controlled bromolactonization with N-bromosuccinimide (NBS). The synthesized compounds exhibited significant antiproliferative activity towards several canine cancer cell lines and one human cancer line .
α-Glucosidase Inhibitory Activities
This compound has been evaluated for its in vitro α-glucosidase inhibitory activities. Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. The inhibitory results were compared with the standard drug acarbose (IC50 = 38.25 ± 0.12 μM). Some compounds were found to be more active than the standard .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLINSSYEMLHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate |
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